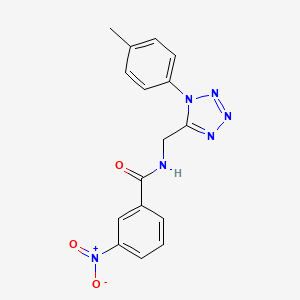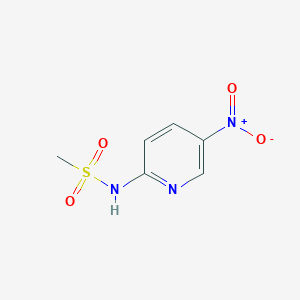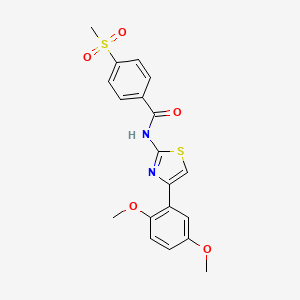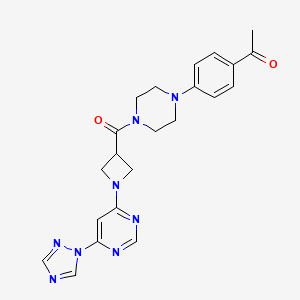
1-(2,4-Dimethoxyphenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,4-Dimethoxyphenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea, also known as DMTM, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMTM belongs to the class of urea derivatives and has been found to exhibit potent anti-inflammatory and analgesic properties.
Scientific Research Applications
Anticancer Potential
1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, including compounds with structures similar to the queried molecule, have been synthesized and assessed for their antiproliferative activity against various cancer cell lines. These compounds, designed via computer-aided strategies, demonstrate significant antiproliferative effects. For instance, specific derivatives showed potent inhibitory activity against A549 (lung cancer) and HCT-116 (colorectal cancer) cell lines, comparable to the positive control sorafenib, suggesting potential as BRAF inhibitors in cancer treatment (Jian Feng et al., 2020).
Corrosion Inhibition
Urea-derived Mannich bases have been explored for their effectiveness as corrosion inhibitors on mild steel surfaces in acidic conditions. Synthesized compounds, including those structurally related to the queried chemical, demonstrate increased inhibition efficiency with concentration, indicating their potential in protecting against corrosion in industrial applications (M. Jeeva et al., 2015).
Green Chemistry Applications
Piperidin-4-one derivatives, synthesized using green solvents like a deep eutectic solvent of glucose-urea, show the utility of environmentally friendly methods in the synthesis of chemical compounds, including those related to the queried molecule. These methods offer a sustainable alternative to traditional solvent-based reactions, highlighting the potential for green chemistry in pharmaceutical and chemical research (K. Hemalatha et al., 2020).
Inhibition of Soluble Epoxide Hydrolase
1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors have shown promising results in inhibiting human and murine soluble epoxide hydrolase (sEH), a target for treating various diseases, including inflammatory and cardiovascular diseases. These compounds have improved pharmacokinetic parameters over previous inhibitors and demonstrated significant potency in reducing inflammatory pain in vivo, indicating their potential therapeutic applications (T. Rose et al., 2010).
Antimicrobial and Antiproliferative Agents
Novel imidazole ureas/carboxamides containing dioxaphospholanes have been synthesized and evaluated for their antimicrobial and antiproliferative activities. These studies explore the structure-activity relationships of urea derivatives, offering insights into designing new compounds with enhanced biological activities (V. Rani et al., 2014).
properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-25-16-5-6-18(19(12-16)26-2)22-20(24)21-13-15-7-9-23(10-8-15)14-17-4-3-11-27-17/h3-6,11-12,15H,7-10,13-14H2,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBFFXCLRZOANY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NCC2CCN(CC2)CC3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B2631421.png)
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-chlorophenyl)ethan-1-one](/img/structure/B2631424.png)


![2-(6-(Tert-butoxycarbonyl)-1-oxa-6-azaspiro[3.3]heptan-3-yl)acetic acid](/img/structure/B2631427.png)



![1-Pyrrolidineethanesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B2631434.png)


![1-[(1-cyanocyclohexyl)carbamoyl]ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2631437.png)
![1-(benzo[d]oxazol-2-yl)-N-(5-methylisoxazol-3-yl)pyrrolidine-2-carboxamide](/img/structure/B2631438.png)